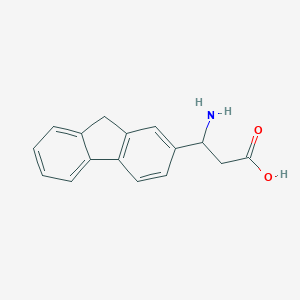

3-amino-3-(9H-fluoren-2-yl)propanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-3-(9H-fluoren-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c17-15(9-16(18)19)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8,15H,7,9,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKPIFRUVVPQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626879 | |

| Record name | 3-Amino-3-(9H-fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-10-7 | |

| Record name | β-Amino-9H-fluorene-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188813-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(9H-fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-3-(9H-fluoren-2-yl)propanoic acid

This guide provides a comprehensive overview of the key physicochemical properties of 3-amino-3-(9H-fluoren-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes and predicted characteristics of the molecule. More critically, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.

The structure of this guide is designed to be intuitive and practical, beginning with a summary of the predicted molecular properties and then providing in-depth methodologies for their validation. This approach empowers the researcher not only to understand the compound's expected behavior but also to independently verify and expand upon these characteristics in a laboratory setting.

Molecular Structure and Predicted Physicochemical Profile

3-amino-3-(9H-fluoren-2-yl)propanoic acid is a non-canonical β-amino acid featuring a polycyclic aromatic fluorene moiety. This unique structure imparts specific characteristics that are crucial for its behavior in biological and chemical systems. The fluorene group is known for its hydrophobicity and aromaticity, while the amino acid portion provides ionizable groups that influence solubility and intermolecular interactions.

A summary of the core and predicted physicochemical properties is presented below. It is important to note that while some properties can be calculated in silico, experimental validation is paramount for accurate characterization.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Molecular Formula | C₁₆H₁₅NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 253.29 g/mol | Influences diffusion, bioavailability, and formulation. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | A key indicator of membrane permeability and oral bioavailability. |

| Predicted logP (XLogP3) | ~3.0 - 4.0 | Indicates the lipophilicity of the molecule, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Predicted pKa (Acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Governs the ionization state of the carboxyl group at different pH values, impacting solubility and receptor binding. |

| Predicted pKa (Basic) | ~9.0 - 10.0 (Amino Group) | Determines the ionization state of the amino group, which is crucial for solubility and interactions with biological targets. |

| Aqueous Solubility | Predicted to be low | Directly impacts drug formulation, dissolution, and bioavailability. |

Aqueous Solubility Determination: A Methodological Deep Dive

The aqueous solubility of a compound is a critical determinant of its therapeutic efficacy. For a molecule like 3-amino-3-(9H-fluoren-2-yl)propanoic acid, the interplay between the hydrophobic fluorene core and the ionizable amino acid side chain makes empirical determination of solubility essential.

Rationale for Method Selection

The "shake-flask" method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is the gold standard for determining thermodynamic solubility. This method ensures that the solution has reached equilibrium with the solid material, providing a true measure of solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the aqueous solubility of the target compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

-

Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

-

Sample Preparation: Add an excess of solid 3-amino-3-(9H-fluoren-2-yl)propanoic acid to a known volume of each buffer solution in separate vials. The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 0.5°C. Agitate the samples for 24 to 72 hours to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Adsorption to the filter should be checked.

-

Quantification: Analyze the filtrate using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Determination of Ionization Constants (pKa)

The pKa values of the carboxylic acid and amino groups are fundamental to understanding the charge state of 3-amino-3-(9H-fluoren-2-yl)propanoic acid at different pH values. This, in turn, dictates its solubility, membrane permeability, and binding to biological targets.

Potentiometric Titration: The Method of Choice

Potentiometric titration is a robust and widely used method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Logical Flow for pKa Determination

The process of determining the pKa values via potentiometric titration follows a clear logical sequence.

Caption: Logical Flow for Potentiometric pKa Determination.

Detailed Experimental Protocol

-

Solution Preparation: Dissolve a precisely weighed amount of 3-amino-3-(9H-fluoren-2-yl)propanoic acid in a suitable solvent, typically purified water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect on pKa should be considered.

-

Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the carboxylic acid and amino groups are fully protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa of the carboxylic acid will be the pH at the half-equivalence point for the first deprotonation, and the pKa of the amino group will be the pH at the half-equivalence point for the second deprotonation.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (logP)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (P) is the standard measure of lipophilicity, and its logarithmic form, logP, is widely used.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for determining logP. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase at equilibrium.

Experimental Protocol for logP Determination

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Compound Partitioning: Dissolve a known amount of 3-amino-3-(9H-fluoren-2-yl)propanoic acid in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

The physicochemical properties of 3-amino-3-(9H-fluoren-2-yl)propanoic acid are critical to its potential as a therapeutic agent. While computational methods provide valuable initial estimates, the experimental determination of properties such as aqueous solubility, pKa, and logP is indispensable for accurate characterization. The protocols detailed in this guide provide a robust framework for researchers to obtain reliable data, thereby enabling informed decisions in the drug discovery and development process.

References

-

FooDB. (2010, April 8). Showing Compound Fluorene (FDB007671). Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). Fluorene. Retrieved February 16, 2026, from [Link]

-

Study.com. (n.d.). Fluorene | Overview, Polarity & Structure. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved February 16, 2026, from [Link]

-

Ataman Kimya. (n.d.). FLUORENE. Retrieved February 16, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Fluorene (CAS 86-73-7). Retrieved February 16, 2026, from [Link]

-

Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide - Outline. Retrieved February 16, 2026, from [Link]

-

OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). Fluorenone. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved February 16, 2026, from [Link]

The Biological Activity of Novel Fluorenyl-Containing Amino Acids: From Synthetic Building Blocks to Bioactive Scaffolds

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fluorene Moiety as a Privileged Scaffold in Drug Discovery

The fluorene ring system, a tricyclic aromatic hydrocarbon, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar, and hydrophobic structure provides an ideal framework for interacting with biological macromolecules. When incorporated into the structure of an amino acid, the fluorenyl moiety imparts unique physicochemical properties that can lead to significant biological activity.

Traditionally, the most well-known application of fluorenyl-containing amino acids is in the form of N-(9-fluorenylmethoxycarbonyl) or "Fmoc" protected amino acids. These are fundamental building blocks in modern solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary, base-labile protecting group for the α-amino function.[1][2] This strategy, which uses mild deprotection conditions, has enabled the synthesis of complex peptides and small proteins.[3][4]

However, emerging research has unveiled a second, more direct role for the fluorenyl group in pharmacology. Beyond its utility as a synthetic tool, the fluorenyl scaffold itself can confer potent biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[5][6][7] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of novel fluorenyl-containing amino acids, the characterization of their biological activities, and the detailed experimental protocols required to evaluate their therapeutic potential.

Part 1: The Chemical Foundation of Fluorenyl-Containing Amino Acids

The Fluorenyl Moiety: A Versatile and Influential Scaffold

The biological efficacy of fluorenyl-containing amino acids is intrinsically linked to the chemical properties of the fluorene ring. Its key features include:

-

Aromaticity and π–π Stacking: The extensive π-system of the fluorene structure facilitates strong π–π stacking interactions. This is a crucial mechanism for binding to biological targets such as DNA or the aromatic residues within enzyme active sites.[8]

-

Hydrophobicity: The significant hydrophobicity of the Fmoc group can enhance the amphiphilicity of peptides, promoting self-assembly into nanostructures or improving membrane permeability.[8]

-

Structural Rigidity: The rigid, planar nature of the fluorene scaffold reduces the conformational flexibility of the amino acid or peptide, which can pre-organize it into a bioactive conformation and lead to higher binding affinity for its target.

-

Spectroscopic Handle: The fluorenyl group possesses strong ultraviolet (UV) absorbance and fluorescence properties, providing a convenient, non-destructive handle for real-time monitoring of synthetic reactions and for use in bioanalytical assays.[2][8][9]

Synthesis of Novel Fluorenyl-Containing Amino Acids

The creation of these compounds begins with established synthetic protocols that can be adapted to generate novel derivatives.

The most common fluorenyl-containing amino acids are those protected at the alpha-amine with the Fmoc group. This is typically achieved by reacting the free amino acid with an Fmoc-donating reagent under basic conditions.[4][10]

Rationale for Experimental Choices:

-

Reagents: N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl) because it is more stable and the reaction byproducts are more easily removed.[2][10]

-

Base: A mild base like sodium bicarbonate or sodium carbonate is used to deprotonate the amino group of the amino acid, rendering it nucleophilic, without causing unwanted side reactions.[2]

-

Solvent System: An aqueous/organic solvent mixture (e.g., dioxane/water) is used to dissolve both the polar amino acid and the nonpolar Fmoc-donating reagent, allowing the reaction to proceed efficiently.[10]

Detailed Experimental Protocol:

-

Dissolution: Dissolve the free amino acid in a 10% sodium carbonate aqueous solution.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu in dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 4-24 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum. If necessary, the product can be further purified by recrystallization.[4]

Caption: General workflow for the synthesis of Fmoc-protected amino acids.

Part 2: Biological Activities and Mechanisms of Action

While the Fmoc group is celebrated for its role in peptide synthesis, the fluorenyl moiety itself is a potent pharmacophore. Studies have demonstrated that amino acids and dipeptides containing this group possess significant biological activities.

Cytotoxic and Anticancer Activity

A growing body of evidence highlights the potential of fluorenyl-containing compounds as anticancer agents. Specifically, N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides have shown potent cytotoxic activity against a range of human cancer cell lines.[6]

One study systematically synthesized and evaluated thirty Fmoc-dipeptides, revealing that several compounds exhibited significant activity against liver (HepG2, Hep3B), breast (MCF-7, MDA-MB-231), lung (A549), and oral (Ca9-22) cancer cells.[6] The most active compounds demonstrated IC₅₀ values in the low micromolar range, with one compound proving to be threefold more potent than the standard chemotherapy drug doxorubicin against the Ca9-22 cell line.[6]

Mechanism of Action & Synergistic Effects: The precise mechanism of cytotoxicity is still under investigation, but it may involve the induction of apoptosis. Furthermore, some of these compounds exhibit synergistic effects when used in combination with existing anticancer drugs. For instance, compound 10c from the aforementioned study was found to increase the cytotoxicity of doxorubicin against the MDA-MB-231 breast cancer cell line, suggesting its potential as a co-therapeutic agent.[6]

| Compound | Cell Line | IC₅₀ (µM)[6] |

| 10a | HepG2 | 1.0 |

| 10c | Ca9-22 | 0.4 |

| Doxorubicin (Control) | Ca9-22 | ~1.2 |

Antimicrobial and Antibiofilm Properties

Microbial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents. Fluorene derivatives have emerged as a promising class of compounds with activity against both bacteria and fungi.[5][11]

Studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated inhibitory effects on microbial growth, with Minimum Inhibitory Concentration (MIC) values ranging from 0.156 to 10 mg/mL.[5] Importantly, these compounds also showed significant efficacy in preventing the formation of biofilms, which are structured communities of microbes that are notoriously resistant to conventional antibiotics. The Minimum Biofilm Inhibitory Concentration (MBIC) values were as low as 0.009 mg/mL.[5]

Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on their chemical structure. For example:

-

The presence of a chlorine atom on the aryl ring created an electron-withdrawing effect that enhanced activity against Staphylococcus aureus.[5]

-

The presence of a methyl group exhibited a positive inductive (+I) effect, which enhanced activity against the fungus Candida albicans.[5]

Some fluorenyl-containing non-protein amino acids have also demonstrated specific antimicrobial action. For instance, 9-fluorenylmethoxycarbonyl-(S)-β-(N-imidazolyl)-α-alanine was shown to inhibit the growth of Gram-negative Salmonella typhimurium, while 9-fluorenylmethoxycarbonyl-(S)-α-methyl-phenylalanine was active against Gram-positive Bacillus subtilis.[7]

Caption: Plausible mechanisms of antimicrobial action for fluorenyl compounds.

Other Bioactivities: Antioxidant and Enzyme Inhibition

In addition to their cytotoxic and antimicrobial effects, certain fluorenyl derivatives exhibit other valuable biological properties.

-

Antioxidant Activity: Some novel fluorenyl compounds have been evaluated for their ability to scavenge free radicals using DPPH and ABTS•+ assays.[5] While the observed antioxidant potential was modest in some cases, it represents another facet of their bioactivity that could be optimized for therapeutic benefit, particularly in diseases associated with oxidative stress.[5][12]

-

Enzyme Inhibition: The incorporation of fluorine atoms into amino acid side chains is a well-established strategy for creating potent mechanism-based enzyme inhibitors.[13][14] While distinct from the fluorenyl group itself, the combination of a fluorenyl moiety (for binding and transport) with a fluorinated amino acid side chain (for covalent inhibition) presents a compelling strategy for developing highly specific and potent enzyme inhibitors.

Part 3: Core Methodologies for Biological Evaluation

Validating the biological activity of novel compounds requires robust, reproducible, and well-understood experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric method used to assess a cell's metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[15][16] It is a crucial first step in evaluating the anticancer potential of novel fluorenyl-containing amino acids.

Principle of the Assay: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[15][17] This conversion only occurs in metabolically active, viable cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified using a spectrophotometer.[15][18]

Self-Validation and Controls: This protocol incorporates essential controls for self-validation. A "vehicle control" (e.g., DMSO) ensures the solvent used to dissolve the test compound does not affect cell viability. A "positive control" (e.g., doxorubicin) confirms the assay can detect a cytotoxic effect. A "no-cell" blank corrects for background absorbance.

Phase 1: Cell Seeding (Day 1)

-

Prepare Cell Suspension: Trypsinize adherent cancer cells (e.g., HepG2, A549) and resuspend them in a complete growth medium.

-

Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter.

-

Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal density ensures cells are in an exponential growth phase during the experiment.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[15]

Phase 2: Compound Treatment (Day 2)

-

Prepare Compound Dilutions: Prepare a series of dilutions of the fluorenyl-containing amino acid in a serum-free or low-serum medium. It is common to perform a two-fold or ten-fold serial dilution.

-

Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Phase 3: MTT Assay (Day 4)

-

Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Protect this solution from light.

-

MTT Addition: Remove the treatment media from each well. Add 100 µL of serum-free medium and 10-20 µL of the MTT stock solution to each well.[19]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[17][19] During this time, purple formazan crystals will form inside living cells.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[17]

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[15][18]

Caption: A typical timeline and workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

Fluorenyl-containing amino acids represent a fascinating and promising class of molecules that bridge the gap between synthetic chemistry and pharmacology. Originally developed as tools for peptide synthesis, their inherent biological activities are now being recognized and explored. The research summarized in this guide demonstrates their potential as cytotoxic, antimicrobial, and antioxidant agents, providing a strong foundation for future drug discovery efforts.

Future research in this field should focus on:

-

Rational Design and SAR: Systematically modifying the fluorene scaffold and the attached amino acid or peptide to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

-

Development as Biological Probes: Leveraging the intrinsic fluorescence of the fluorenyl group to develop novel amino acids that can be incorporated into peptides or proteins to act as probes for studying protein-protein interactions, conformational changes, or cellular localization.[]

-

Advanced Drug Delivery: Exploring the self-assembly properties of Fmoc-amino acids to create novel nanocarriers for targeted drug delivery.

By integrating rational synthetic design with robust biological evaluation, the scientific community can unlock the full therapeutic potential of these versatile compounds.

References

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- Fields, G. B. (n.d.). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.

- ChemPep. Overview of Fmoc Amino Acids.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Available from: [Link]

- Abcam. MTT assay protocol.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Chifiriuc, M. C., et al. (2023). Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. Molecules, 28(8), 3397. Available from: [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Available from: [Link]

-

Hsieh, T. J., et al. (2010). Cytotoxic N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides: structure-activity relationships and synergistic studies. European Journal of Medicinal Chemistry, 45(6), 2296-2305. Available from: [Link]

- BenchChem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base.

-

Hovhannisyan, A. A., et al. (2023). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Eurasian Chemico-Technological Journal, 25(3), 225-231. Available from: [Link]

-

Hicks, M. R., et al. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Request PDF. Available from: [Link]

-

ResearchGate. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Available from: [Link]

-

Cain, G. A., et al. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276. Available from: [Link]

-

ResearchGate. (n.d.). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Available from: [Link]

-

Salwiczek, M., et al. (2008). Using fluorous amino acids to modulate the biological activity of an antimicrobial peptide. Chembiochem, 9(3), 370-3. Available from: [Link]

-

Lubell, W. D., et al. (n.d.). N-(9-phenylfluoren-9-yl)-.alpha.-amino ketones and N-(9-phenylfluoren-9-yl)-.alpha.-amino aldehydes as chiral educts for the synthesis of optically pure 4-alkyl-3-hydroxy-2-amino acids. Synthesis of the C-9 amino acid. ACS Publications. Available from: [Link]

-

Machavariani, G., et al. (2025, June 26). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Available from: [Link]

-

ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Fluorinated Amino Acids. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available from: [Link]

-

Savrda, J., et al. (1999). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. Journal of Peptide Science, 5(2), 61-74. Available from: [Link]

-

Blankenship, D. T., et al. (1989). High-sensitivity amino acid analysis by derivatization with O-phthalaldehyde and 9-fluorenylmethyl chloroformate using fluorescence detection: applications in protein structure determination. Analytical Biochemistry, 178(2), 227-32. Available from: [Link]

-

Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. Available from: [Link]

-

ResearchGate. (2025, August 10). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Available from: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chempep.com [chempep.com]

- 3. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides: structure-activity relationships and synergistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ect-journal.kz [ect-journal.kz]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure, Stereochemistry, and Synthesis of 3-amino-3-(9H-fluoren-2-yl)propanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereochemistry, and proposed synthesis of the novel β-amino acid, 3-amino-3-(9H-fluoren-2-yl)propanoic acid. As a compound with a significant polycyclic aromatic side chain, it represents a unique building block for peptidomimetics and other bioactive molecules. This document will delve into the intricacies of its molecular architecture, the critical nature of its stereochemistry, and detailed, field-proven methodologies for its asymmetric synthesis and chiral resolution. The insights provided herein are grounded in established principles of organic chemistry and draw from validated protocols for structurally analogous compounds, offering a robust framework for researchers entering this area of study.

Introduction: The Significance of β-Amino Acids with Aromatic Scaffolds

β-amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle shift in structure has profound implications for their biological and chemical properties. When incorporated into peptide chains, β-amino acids can induce unique secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids. A key advantage of β-amino acid-containing peptides, often referred to as β-peptides, is their enhanced resistance to enzymatic degradation, a critical attribute for the development of therapeutic peptides.

The introduction of large, rigid aromatic side chains, such as the fluorenyl group, can further influence the conformational properties of peptides and their interactions with biological targets. The fluorenyl moiety, a tricyclic aromatic hydrocarbon, is known for its planarity and potential for π-π stacking interactions, making 3-amino-3-(9H-fluoren-2-yl)propanoic acid a particularly intriguing building block for drug discovery and materials science.

Molecular Structure and Stereochemistry

The fundamental structure of 3-amino-3-(9H-fluoren-2-yl)propanoic acid comprises a propanoic acid backbone with an amino group and a 9H-fluoren-2-yl group attached to the C3 carbon.

Structural Elucidation

The chemical structure is defined by the following key features:

-

Propanoic Acid Core: A three-carbon carboxylic acid that forms the backbone of the molecule.

-

Amino Group: Attached to the C3 carbon, defining it as a β-amino acid.

-

9H-Fluoren-2-yl Group: A large, planar, tricyclic aromatic system attached to the C3 carbon. The numbering of the fluorene ring system is crucial for defining the point of attachment.

-

Chiral Center: The C3 carbon is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an amino group, a carboxyl-bearing ethyl group, and the 9H-fluoren-2-yl group.

Caption: General structure of 3-amino-3-(9H-fluoren-2-yl)propanoic acid with the chiral center indicated by an asterisk.

Stereochemistry: The Enantiomeric Pair

Due to the chiral nature of the C3 carbon, 3-amino-3-(9H-fluoren-2-yl)propanoic acid exists as a pair of enantiomers: (R)-3-amino-3-(9H-fluoren-2-yl)propanoic acid and (S)-3-amino-3-(9H-fluoren-2-yl)propanoic acid. The absolute configuration of each enantiomer is determined by the spatial arrangement of the four different substituents around the chiral center, according to the Cahn-Ingold-Prelog priority rules.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. It is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. Therefore, the ability to synthesize and isolate enantiomerically pure forms of this amino acid is of paramount importance for its application in drug development. All naturally occurring amino acids in proteins are of the L-configuration, which for most corresponds to the S-configuration.[1]

Caption: The enantiomeric pair of 3-amino-3-(9H-fluoren-2-yl)propanoic acid.

Proposed Asymmetric Synthesis and Chiral Resolution

While the synthesis of 3-amino-3-(9H-fluoren-2-yl)propanoic acid has not been explicitly reported in the literature, established methodologies for the synthesis of analogous 3-amino-3-arylpropanoic acids can be adapted. A plausible and efficient approach would be a Mannich-type reaction, followed by chiral resolution or an asymmetric variation of the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the C2-C3 and C3-N bonds, leading back to simpler starting materials: 2-formyl-9H-fluorene, a source of ammonia, and a two-carbon nucleophile equivalent.

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Proposed Synthetic Protocol: One-Pot Mannich-type Reaction

A facile one-pot synthesis can be envisioned based on the reaction of an aldehyde, a C-H acidic compound, and an ammonia source.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-formyl-9H-fluorene (1.0 eq.), malonic acid (1.2 eq.), and ammonium acetate (1.5 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will typically range from 4 to 24 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the racemic 3-amino-3-(9H-fluoren-2-yl)propanoic acid.

Chiral Resolution: A Critical Step for Stereochemical Purity

The separation of the racemic mixture into its constituent enantiomers is a crucial step. Chemical resolution is a well-established and widely used method for this purpose.

Protocol for Diastereomeric Salt Formation:

-

Resolving Agent Selection: Choose a chiral resolving agent, such as a chiral amine or a chiral acid, that will react with the racemic amino acid to form a pair of diastereomeric salts. For an acidic racemate, a chiral base like (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine is a suitable choice.

-

Salt Formation: Dissolve the racemic 3-amino-3-(9H-fluoren-2-yl)propanoic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of the chiral resolving agent.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Induce crystallization by slow cooling or by the addition of a less polar co-solvent. One diastereomer will preferentially crystallize out of the solution.

-

Isolation and Liberation of the Enantiomer: Collect the crystals by filtration. To liberate the enantiomerically pure amino acid, treat the diastereomeric salt with an acid (if a chiral amine was used) or a base (if a chiral acid was used) and extract the desired enantiomer.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amino acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

The identity and purity of the synthesized 3-amino-3-(9H-fluoren-2-yl)propanoic acid should be confirmed by a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the fluorenyl group, the methylene protons at C2, and the methine proton at C3. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the fluorenyl ring system. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. |

| Chiral HPLC | Separation of the two enantiomers, allowing for the determination of the enantiomeric excess of a resolved sample. |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 3-amino-3-(9H-fluoren-2-yl)propanoic acid make it a valuable building block for various applications:

-

Peptidomimetics: Incorporation into peptide sequences can lead to novel secondary structures and enhanced proteolytic stability, which is highly desirable for therapeutic peptides.

-

Foldamers: The rigid and planar fluorenyl group can be used to design and synthesize foldamers with well-defined three-dimensional structures.

-

Organic Electronics: The fluorene core is a known chromophore, and derivatives of this amino acid could be explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

While 3-amino-3-(9H-fluoren-2-yl)propanoic acid appears to be a novel compound with limited to no direct literature, its synthesis and stereochemical control can be confidently approached using established methodologies for analogous β-amino acids. This guide has provided a comprehensive theoretical and practical framework for its preparation and characterization. The unique combination of a β-amino acid scaffold with a large, planar aromatic side chain positions this molecule as a highly promising building block for future innovations in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this and other novel amino acid structures.

References

-

Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link][1]

-

PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link][2]

Sources

CAS number and IUPAC name for 3-amino-3-(9H-fluoren-2-yl)propanoic acid

[1]

Executive Summary

3-Amino-3-(9H-fluoren-2-yl)propanoic acid (also known as

This guide details the chemical identity, synthesis protocols, and application frameworks for researchers integrating this scaffold into drug discovery or materials science workflows.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3-amino-3-(9H-fluoren-2-yl)propanoic acid |

| Common Synonyms | |

| CAS Number | Not widely indexed for the free acid.[1][2]Precursor CAS: 30084-90-3 (9H-Fluorene-2-carboxaldehyde) |

| Molecular Formula | |

| Molecular Weight | 253.30 g/mol |

| SMILES | NC(CC(=O)O)c2ccc1c(c2)Cc3ccccc13 |

| Chirality | Contains one chiral center at C3.[1] Synthesized as racemate (DL) unless asymmetric catalysis is used.[1] |

Structural Analysis

The compound features a propanoic acid backbone with a primary amine and a fluoren-2-yl group attached to the C3 (

Part 2: Synthesis Protocols

Since the free acid is not a commodity chemical, it is typically synthesized in situ or in the lab from 9H-fluorene-2-carboxaldehyde .[1] The most robust method for generating

Protocol A: Rodionov Synthesis (One-Pot)

Objective: Synthesis of racemic 3-amino-3-(9H-fluoren-2-yl)propanoic acid.[1]

Reagents:

-

9H-Fluorene-2-carboxaldehyde (1.0 eq) [CAS: 30084-90-3][1]

-

Malonic acid (1.0 eq)[1]

-

Ammonium acetate (2.0 eq)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 9H-fluorene-2-carboxaldehyde (10 mmol) and malonic acid (10 mmol) in 95% ethanol (20 mL).

-

Amination: Add ammonium acetate (20 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (

C) with vigorous stirring for 6–12 hours. The reaction proceeds via the formation of an ammonium salt of the cinnamic acid intermediate, followed by Michael addition of ammonia and decarboxylation.[1] -

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white to off-white solid.[1]

-

Filtration: Filter the crude solid.

-

Purification: Recrystallize from aqueous ethanol or water/acetic acid mixtures to obtain the pure

-amino acid.[1]

Protocol B: Fmoc-Protection (For Solid Phase Peptide Synthesis)

To use this amino acid in SPPS, the N-terminus must be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.[1]

Reagents:

-

Crude 3-amino-3-(9H-fluoren-2-yl)propanoic acid[1]

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

-

Sodium bicarbonate (

)[1] -

Dioxane/Water (1:1)[1]

Methodology:

-

Dissolve the amino acid in 10%

or -

Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise.[1]

-

Stir at room temperature for 18 hours.

-

Acidify the solution with 1N HCl to pH 2 to precipitate the Fmoc-3-amino-3-(9H-fluoren-2-yl)propanoic acid .[1]

-

Extract with ethyl acetate, dry over

, and concentrate.

Part 3: Visualization of Synthesis Pathway[1]

The following diagram illustrates the Rodionov synthesis pathway and subsequent Fmoc protection.

Caption: Synthesis workflow from commercially available fluorene-2-carboxaldehyde to the Fmoc-protected building block suitable for peptide synthesis.

Part 4: Applications & Analytical Characterization[1]

Peptidomimetics & Drug Design

The incorporation of

-

Conformational Constraint: The fluorenyl side chain is bulky and planar.[1] When placed at the

-position, it restricts the rotation of the peptide backbone ( -

Proteolytic Stability: The unique backbone spacing prevents recognition by common proteases (trypsin, chymotrypsin), extending the half-life of therapeutic peptides.[1]

Fluorescence Probes

The 9H-fluorene moiety is intrinsically fluorescent.[1]

-

Excitation: ~300 nm

-

Emission: ~315–330 nm[1]

-

Utility: This amino acid can act as a built-in tracer for monitoring peptide cellular uptake or aggregation without the need for bulky extrinsic dyes (like FITC) that might alter the molecule's bioactivity.[1]

Analytical Expectations (NMR)

Researchers characterizing the synthesized product should look for the following signals in

-

Aromatic Region (7.3 – 8.0 ppm): Multiplets corresponding to the 7 protons of the fluorene ring.[1]

-

Benzylic/Beta-CH (4.3 – 4.8 ppm): A triplet or dd corresponding to the

proton.[1] -

Alpha-CH2 (2.5 – 3.0 ppm): Multiplets for the

protons.[1] -

Fluorene Bridgehead (3.9 ppm): Singlet for the

at position 9 of the fluorene ring.[1]

References

-

Rodionov Reaction Mechanism: Rodionov, V. M. (1926).[1] "Über die Synthese von

-Aminosäuren". Berichte der deutschen chemischen Gesellschaft. -

Synthesis of Fluorene Derivatives: "Synthesis and physical properties of 9H-fluoren-2-amine derivatives." ChemSynthesis Database.[1]

-

Beta-Amino Acids in Peptidomimetics: Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[1] [1]

-

Precursor Identity: "9H-Fluorene-2-carboxaldehyde - CAS 30084-90-3".[1] PubChem. [1]

Potential Therapeutic Applications of Fluorenyl-Based Amino Acids: A Technical Guide

Executive Summary

Historically, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been viewed primarily as a protecting group in solid-phase peptide synthesis (SPPS). However, a paradigm shift in supramolecular chemistry has repositioned Fmoc-amino acids (Fmoc-AAs) as functional, bioactive building blocks in their own right.

This guide details the direct therapeutic applications of Fmoc-AAs, specifically their ability to self-assemble into low-molecular-weight hydrogels (LMWGs) .[1][2] These supramolecular assemblies offer intrinsic antibacterial activity, tunable drug delivery matrices, and biocompatible scaffolds for tissue engineering.[3] Unlike polymeric hydrogels, Fmoc-AA assemblies are reversible, defined by precise chemical structures, and driven by non-covalent interactions (

Mechanistic Foundation: Supramolecular Self-Assembly

The therapeutic utility of Fmoc-AAs rests on their ability to self-assemble into nanofibrous networks.[4] The fluorenyl ring provides significant hydrophobicity and aromaticity, driving

The Assembly Pathway

The transition from monomer to hydrogel is often triggered by a solvent switch (e.g., DMSO to water) or a pH trigger (e.g., Glucono-

Figure 1: Hierarchical self-assembly mechanism of Fmoc-amino acids into therapeutic hydrogels.[4]

Therapeutic Application I: Sustained Drug Delivery Systems

Fmoc-AA hydrogels serve as reservoirs for hydrophobic and hydrophilic drugs. The high water content mimics physiological tissue, while the hydrophobic domains of the Fmoc groups allow for the solubilization of poorly soluble therapeutics (e.g., Doxorubicin, Curcumin).

Comparative Gelation Properties

The choice of amino acid side chain dictates the mechanical stiffness and drug release kinetics.

| Fmoc-Amino Acid | Critical Gelation Conc.[4][5][6][7] (CGC) | Storage Modulus (G') | Primary Interaction | Ideal Payload Type |

| Fmoc-Phenylalanine (Fmoc-F) | 0.1 - 0.5 wt% | ~1-10 kPa | Small Hydrophobic (e.g., NSAIDs) | |

| Fmoc-Tyrosine (Fmoc-Y) | 0.2 - 0.8 wt% | ~10-50 kPa | H-bonding + | Hydrophilic/Charged |

| Fmoc-Tryptophan (Fmoc-W) | 0.25 wt% | ~5-15 kPa | Indole | Intercalating Agents |

| Fmoc-Lysine (Fmoc-K) | >1.0 wt% | Variable | Ionic/Electrostatic | Nucleic Acids (DNA/RNA) |

Protocol: Preparation of Fmoc-Phe Hydrogel for Drug Entrapment

This protocol uses Glucono-

Materials:

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 10 mg of Fmoc-F in 200 µL of deionized water.

-

Solubilization: Add 50 µL of 0.5 M NaOH. Vortex until the solution is clear (pH > 10).

-

Drug Loading: Add the therapeutic agent (dissolved in water or DMSO) to the alkaline Fmoc-F solution. Note: Ensure drug volume < 10% of total volume to maintain CGC.

-

Trigger Addition: Add 5-10 mg of solid GdL powder to the mixture. Vortex immediately for 10 seconds.

-

Gelation: Allow the mixture to stand undisturbed at room temperature.

Therapeutic Application II: Intrinsic Antimicrobial Agents

Recent findings demonstrate that specific Fmoc-AAs, particularly Fmoc-Phenylalanine (Fmoc-F) and Fmoc-Tryptophan (Fmoc-W) , possess intrinsic antibacterial properties. They act as surfactant-like agents that compromise bacterial membrane integrity.

Mechanism of Action

Unlike traditional antibiotics that target specific enzymatic pathways, Fmoc-AAs disrupt the physical structure of the bacterial envelope and destabilize biofilms.

Figure 2: Dual mechanism of Fmoc-AAs against planktonic bacteria and biofilms.

Efficacy Data (Gram-Positive Targets)

Data summarized from recent microbiological assays (e.g., Staphylococcus aureus).

| Compound | MIC (µg/mL) | Biofilm Eradication (%) | Mechanism Note |

| Fmoc-Phe | 125 - 250 | > 80% | Membrane depolarization; ROS generation |

| Fmoc-Trp | 250 - 500 | ~ 60% | Interaction with lipid headgroups |

| Fmoc-Leu | > 500 | < 40% | Weaker membrane interaction |

Therapeutic Application III: Tissue Engineering Scaffolds

Fmoc-peptide hydrogels mimic the extracellular matrix (ECM). Their nanofibrous architecture allows for cell adhesion, proliferation, and differentiation.

RGD Functionalization

To enhance bioactivity, Fmoc-AAs are often co-assembled with Fmoc-RGD (Arginine-Glycine-Aspartic acid) peptides.

-

Co-assembly Strategy: Mix Fmoc-F (structural component) with Fmoc-RGD (bioactive component) at a 90:10 molar ratio.

-

Result: A mechanically stable hydrogel that presents integrin-binding ligands to seeded cells (e.g., fibroblasts, osteoblasts).

Biocompatibility Validation Protocol (MTT Assay)

-

Gel Formation: Prepare 100 µL hydrogels in a 96-well plate.

-

Equilibration: Wash gels 3x with sterile PBS to remove excess GdL or unreacted monomers.

-

Cell Seeding: Seed NIH 3T3 fibroblasts (

cells/well) on top of the gel. -

Incubation: Culture for 24-72 hours at 37°C, 5% CO2.

-

Viability Check: Add MTT reagent. Purple formazan crystal formation confirms metabolic activity.

References

-

Antibacterial Activity of Fmoc-Phenylalanine

-

Biofilm Eradication

-

Hydrogels for Drug Delivery

- Title: Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery.

- Source: Molecular Pharmaceutics (ACS).

-

URL:[Link]

-

Mechanism of Self-Assembly

-

Fmoc-AA vs.

Sources

- 1. Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorination Tunes Fmoc-Phe Hydrogels & Bioactivity [afeka.ac.il]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of mechanism-based antibacterial synergy between Fmoc-phenylalanine hydrogel and aztreonam [agris.fao.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. Antibiofilm activity of Fmoc-phenylalanine against Gram-positive and Gram-negative bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Literature review on the discovery of 3-amino-3-(9H-fluoren-2-yl)propanoic acid derivatives

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-amino-3-(9H-fluoren-2-yl)propanoic Acid Derivatives

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can lead to novel molecular entities with unique biological activities. This guide delves into the synthesis and potential significance of a fascinating class of compounds: 3-amino-3-(9H-fluoren-2-yl)propanoic acid derivatives. These molecules represent a confluence of two "privileged" structural motifs: the β-amino acid backbone and the fluorene ring system.

β-Amino acids are integral components of numerous natural products and have garnered significant attention as building blocks for peptidomimetics. Their incorporation into peptide chains can induce stable secondary structures, such as helices and turns, and often imparts enhanced resistance to enzymatic degradation. The fluorene moiety, a tricyclic aromatic hydrocarbon, is a rigid and planar scaffold found in various bioactive molecules and materials. Its derivatives have been explored for applications ranging from anticancer agents to materials for organic light-emitting diodes (OLEDs). The 9-fluorenylmethoxycarbonyl (Fmoc) group is also a cornerstone of modern solid-phase peptide synthesis, highlighting the chemical versatility of this ring system.

This guide will provide a comprehensive overview of the synthetic strategies for accessing 3-amino-3-(9H-fluoren-2-yl)propanoic acid derivatives, explore their potential biological relevance, and offer detailed experimental protocols for their preparation.

Core Synthetic Strategies for β-Amino Acid Derivatives

The synthesis of β-amino acids is a well-established field in organic chemistry, with several robust methodologies available. These can be broadly categorized and adapted for the preparation of fluorene-containing targets.

The Rodionov Reaction: A Classical Approach

The Rodionov reaction is a classic method for the synthesis of β-amino acids. It involves the condensation of an aldehyde with malonic acid and ammonia or an amine, followed by decarboxylation. For the synthesis of our target scaffold, 2-fluorenecarboxaldehyde would be the key starting material.

Causality Behind Experimental Choices: This one-pot reaction is attractive for its simplicity and the ready availability of the starting materials. The choice of the ammonia source (ammonium acetate is common) and the reaction conditions (typically heating in a protic solvent) are critical for optimizing the yield and minimizing side reactions.

Conjugate Addition to α,β-Unsaturated Esters

A versatile and widely used strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. In this context, the synthesis would commence with the preparation of ethyl 3-(9H-fluoren-2-yl)acrylate.

Causality Behind Experimental Choices: This approach offers excellent control over the introduction of the amino group. The choice of the nitrogen nucleophile (e.g., ammonia, benzylamine, or a chiral amine for asymmetric synthesis) and the reaction conditions can be tailored to achieve the desired product. The subsequent hydrolysis of the ester yields the target β-amino acid.

Synthesis of Key Precursor: 2-Fluorenecarboxaldehyde

The successful synthesis of 3-amino-3-(9H-fluoren-2-yl)propanoic acid derivatives is contingent upon the availability of a key precursor: 2-fluorenecarboxaldehyde. This can be prepared from 9H-fluorene through various established methods, most commonly via a Vilsmeier-Haack reaction or by formylation of a 2-lithiated fluorene derivative.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow from 9H-fluorene to the target β-amino acid.

Proposed Synthetic Route to the Core Scaffold

Leveraging the principles of the Rodionov reaction, a plausible and efficient synthesis of 3-amino-3-(9H-fluoren-2-yl)propanoic acid is outlined below.

Detailed Experimental Protocol: Rodionov-based Synthesis

Step 1: Synthesis of 2-Fluorenecarboxaldehyde (if not commercially available)

-

To a solution of 2-bromo-9H-fluorene in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

-

The reaction mixture is stirred at this temperature for 1 hour, after which anhydrous N,N-dimethylformamide (DMF) is added.

-

The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-fluorenecarboxaldehyde.

Step 2: Synthesis of 3-Amino-3-(9H-fluoren-2-yl)propanoic Acid

-

A mixture of 2-fluorenecarboxaldehyde, malonic acid, and ammonium acetate in ethanol is heated at reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and diethyl ether to yield the crude β-amino acid.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) provides the purified 3-amino-3-(9H-fluoren-2-yl)propanoic acid.

Known Derivatives and Their Synthesis

While the literature on the specific 3-amino-3-(9H-fluoren-2-yl)propanoic acid core is sparse, a number of related derivatives where the fluorenyl group is part of a protecting group or a different substituent are known. The synthesis of these compounds often utilizes the fluorenyl moiety for its steric bulk and its utility in peptide chemistry.

For example, the 9-phenylfluorenyl (PhFl) group has been used as a bulky N-protecting group in the synthesis of β,β-dimethylated amino acids from aspartic acid.[1] The steric hindrance of the PhFl group allows for selective chemical transformations on other parts of the molecule.[1]

Similarly, the fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect the amino group of amino acids during peptide synthesis. Examples of commercially available Fmoc-protected amino acids with various side chains include:

-

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid[2]

-

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid[3]

-

(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

The synthesis of these derivatives typically involves the reaction of the corresponding free amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar activated Fmoc reagent in the presence of a base.

Potential Biological Significance and Applications

The rationale for investigating 3-amino-3-(9H-fluoren-2-yl)propanoic acid derivatives stems from the known biological activities of both β-amino acids and fluorene-containing compounds.

-

Peptidomimetics and Conformational Constraints: The rigid fluorenyl group can act as a conformational constraint when incorporated into a peptide backbone via the β-amino acid. This can enforce specific secondary structures, which may be crucial for binding to biological targets such as enzymes or receptors.

-

Antimicrobial and Anticancer Activity: Many fluorene derivatives have demonstrated antimicrobial and anticancer properties. The introduction of the amino acid moiety could modulate these activities, potentially leading to improved selectivity or reduced toxicity. For instance, some 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown antimicrobial activity.[4][5]

-

Receptor Antagonism: Structurally related propanoic acid derivatives have been investigated as potent and selective receptor antagonists. For example, 3-(2-aminocarbonylphenyl)propanoic acid analogs have been developed as EP3 receptor antagonists.[6]

Diagram of Potential Drug Action:

Caption: Potential mechanism of action for fluorenyl-containing β-amino acids.

Data Summary

| Compound/Derivative Class | Key Synthetic Feature | Potential Application | Reference |

| 9-Phenylfluorenyl (PhFl) protected amino acids | Steric bulk of the PhFl group for regioselective reactions | Synthesis of constrained peptidomimetics | [1] |

| Fmoc-protected β-amino acids | Amine protection for peptide synthesis | Building blocks for solid-phase peptide synthesis | [2][3] |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Hydroarylation of furan-containing propenoic acids | Antimicrobial agents | [4][5] |

| 3-(2-Aminocarbonylphenyl)propanoic acids | Analogs of prostaglandin E receptor ligands | Selective EP3 receptor antagonists | [6] |

Conclusion and Future Directions

The synthesis of 3-amino-3-(9H-fluoren-2-yl)propanoic acid derivatives represents a promising avenue for the development of novel therapeutic agents and research tools. While the direct synthesis of this specific scaffold is not extensively documented, established methodologies in β-amino acid and fluorene chemistry provide a clear roadmap for its preparation.

Future research in this area should focus on:

-

The development of efficient and scalable synthetic routes to the core scaffold and a diverse library of its derivatives.

-

Asymmetric synthesis to access enantiomerically pure compounds, which is crucial for understanding their biological activity.

-

Systematic biological evaluation of these derivatives in relevant assays to explore their potential as antimicrobial, anticancer, or receptor-modulating agents.

-

Structural studies to understand how the fluorenyl moiety influences the conformation of peptides and their interactions with biological targets.

By leveraging the unique properties of the fluorene ring system and the β-amino acid backbone, researchers can unlock new opportunities in the design and discovery of next-generation therapeutics.

References

-

Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry - ACS Publications. [Link]

-

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid. PubChem. [Link]

-

3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | C28H23NO4 | CID 2756164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the Fluorenyl Group in Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorenyl group, a tricyclic aromatic hydrocarbon, is a cornerstone in modern chemistry, prized for its unique structural and electronic properties. Its rigid, planar, and electron-rich nature makes it a powerful tool for modulating molecular interactions, with profound implications across chemical synthesis, materials science, and pharmacology. This guide provides an in-depth analysis of the fluorenyl moiety, elucidating its fundamental roles in π-π stacking, steric control, and as the chemical foundation for the indispensable Fmoc protecting group. We will explore its applications in the rational design of organic electronics and pharmaceuticals, supported by field-proven insights, detailed experimental protocols, and a robust framework of authoritative references.

Core Principles: The Physicochemical Nature of the Fluorenyl Group

The fluorenyl group consists of two benzene rings fused to a central five-membered ring.[1] This structure imparts a distinct set of physical and chemical properties that are central to its function in molecular design.

-

Structure and Aromaticity: The molecule is nearly planar, a feature that facilitates critical non-covalent interactions such as π-π stacking.[2][3] While often classified as a polycyclic aromatic hydrocarbon, the central five-membered ring itself does not possess aromatic character.[2]

-

Electronic Properties: The extensive π-conjugated system allows for efficient charge transport and tunable light emission, making fluorene derivatives highly valuable in organic electronics.[4][5] The C9 position of the fluorene ring is particularly reactive; its protons are weakly acidic (pKa ≈ 22.6 in DMSO), allowing for deprotonation to form the stable, aromatic fluorenyl anion.[2] This anion is a potent nucleophile, enabling functionalization at the C9 position, which is crucial for tuning the molecule's steric and electronic profile.[6]

-

Solubility and Stability: Fluorene is insoluble in water but soluble in many organic solvents.[1][2] It is a stable compound, though it can be oxidized at the C9 position to form fluorenone, a derivative with its own unique set of applications in materials science and medicinal chemistry.[1][7]

The Fluorenyl Group in Non-Covalent Interactions

The large, flat, and electron-rich surface of the fluorenyl group makes it an ideal participant in non-covalent interactions, which are fundamental to supramolecular chemistry, crystal engineering, and biological recognition.

π-π Stacking Interactions

The planar structure and delocalized π-electron system of the fluorenyl group are highly conducive to π-π stacking interactions.[3] These forces, arising from the electrostatic interaction between aromatic rings, are critical for the self-assembly of molecules and the stability of macromolecular structures. In materials science, these stacking interactions are exploited to enhance charge transport in organic semiconductors, a key principle in the design of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][4]

Diagram: Conceptual Representation of π-π Stacking

Caption: Parallel-displaced π-π stacking between two fluorenyl moieties.

Steric Influence and Conformational Control

The sheer bulk of the fluorenyl group allows it to exert significant steric hindrance. This property is not a liability but a powerful tool for controlling molecular conformation and reactivity. In synthesis, a fluorenyl-based protecting group can shield a reactive site, preventing unwanted side reactions and directing the stereochemical outcome of a transformation.[8]

For instance, the 9-phenyl-9-fluorenyl (Pf) group has been used to protect the nitrogen atom of amino acids. Its steric bulk effectively prevents racemization at the adjacent α-carbon during reactions like enolization and alkylation, thus preserving the enantiomeric purity of the molecule.[8][9] Dynamic NMR spectroscopy and DFT calculations have shown that the rotation of groups attached to the C9 position can be restricted, leading to stable conformers with well-defined three-dimensional structures.[10]

Application in Chemical Synthesis: The Fmoc Protecting Group

Perhaps the most widespread application of the fluorenyl group in synthetic chemistry is as the backbone of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[11] The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and pharmaceutical applications.[12][13]

The Principle of Orthogonal Protection

The success of Fmoc-based SPPS lies in its orthogonal protection strategy.[14] The N-terminal α-amino group of an amino acid is temporarily protected with the base-labile Fmoc group, while reactive amino acid side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt).[12] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without disturbing the side-chain protectors or the acid-sensitive linker attaching the peptide to the solid support resin.[13][15]

The Deprotection Mechanism

The key to the Fmoc group's utility is its rapid and clean removal under mild basic conditions.[11] The process occurs via a β-elimination mechanism. A base, typically a secondary amine like 20% piperidine in DMF, abstracts the acidic proton at the C9 position of the fluorene ring.[12][14] This initiates the collapse of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene. The piperidine then acts as a scavenger, forming a stable adduct with the dibenzofulvene byproduct, preventing it from undergoing unwanted side reactions with the newly deprotected peptide chain.[11]

Diagram: Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Standard Protocol: Fmoc Deprotection in SPPS

The following protocol describes a standard procedure for the removal of the Fmoc group from a peptide chain anchored to a solid support resin.

Materials:

-

Peptide-resin (Fmoc-protected N-terminus)

-

Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Reaction vessel for SPPS (manual or automated)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes to ensure optimal accessibility of the reaction sites.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (typically 10 mL per gram of resin). Agitate the mixture gently for 3-5 minutes at room temperature.

-

Solvent Removal: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

-

Completion Monitoring (Optional): The progress of the deprotection can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at ~300 nm.[12] The presence of the dibenzofulvene-piperidine adduct indicates that Fmoc removal is occurring. A stable, high absorbance reading signifies the completion of the reaction.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 cycles) to remove all traces of piperidine and the dibenzofulvene adduct. The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Role in Materials Science and Organic Electronics

The rigid, planar, and π-conjugated nature of the fluorene core makes it an exceptional building block for advanced organic materials.[1] Fluorene-based polymers and small molecules are prized for their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties.[5]

These characteristics are leveraged in a variety of electronic devices:

-